N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Descripción general

Descripción

N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H14F3NO2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial properties and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

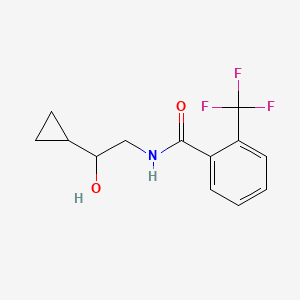

The compound's structure can be represented as follows:

- Chemical Formula : CHFNO

- CAS Number : 948720-21-6

The presence of the cyclopropyl and trifluoromethyl groups is significant for its biological activity. The cyclopropyl group contributes to the compound's steric properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Recent studies have highlighted that compounds similar to this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism of action appears to involve targeting the mitochondrial cytochrome b complex, which is crucial for the parasite's energy metabolism.

Key Findings:

- Inhibition of Cytochrome b : The compound has been shown to inhibit mitochondrial oxygen consumption in P. falciparum, indicating its role as a mitochondrial inhibitor .

- Resistance Mechanisms : Forward genetics studies revealed that resistant strains of P. falciparum had mutations in the cytochrome b gene, confirming this target's significance .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. The following table summarizes various modifications and their effects on biological activity:

| Modification Type | Compound Variation | EC (μM) | Observations |

|---|---|---|---|

| Cyclopropyl Group | Original Compound | 0.14 | Optimal activity observed with cyclopropyl group |

| Aliphatic Substituents | Methyl | >10 | Significant loss in activity |

| Ethyl | 2.4 | 25-fold less active than original | |

| Expanded Rings | Cyclobutyl | 0.48 | Moderate loss in activity |

| Cyclopentyl | 1.2 | 12-fold loss in activity |

These findings indicate that maintaining the cyclopropyl moiety is essential for retaining biological activity, while modifications tend to decrease potency significantly.

Antimalarial Activity

A notable study explored the antimalarial potential of compounds within the cyclopropyl carboxamide class, including this compound. This research demonstrated that compounds with this structure exhibited low cytotoxicity against human cells while effectively inhibiting P. falciparum at sub-micromolar concentrations .

Pharmacokinetics

Pharmacokinetic studies indicated that this compound has favorable absorption characteristics, which are enhanced by its lipophilicity due to the trifluoromethyl group. This property is crucial for achieving effective concentrations in vivo.

Aplicaciones Científicas De Investigación

Analgesic Activity

Research indicates that compounds similar to N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide exhibit analgesic properties. These compounds function through various mechanisms, including modulation of pain pathways and interaction with specific receptors in the central nervous system. For instance, certain benzamide derivatives have shown efficacy comparable to traditional analgesics like morphine but with lower dependency risks .

| Compound | Analgesic Potency (relative to morphine) | Dependency Liability |

|---|---|---|

| This compound | Moderate | Low |

| Similar Benzamides | High | Moderate |

Neurological Disorders

The compound has been investigated for its potential in treating neurological conditions. Specifically, its ability to act as a sodium channel modulator has been highlighted, making it a candidate for conditions such as neuropathic pain and epilepsy . The inhibition of voltage-gated sodium channels (Nav1.8) may provide therapeutic benefits in managing chronic pain syndromes.

GPR52 Agonism

Recent studies have identified this compound as a potential agonist for the GPR52 receptor, which is implicated in various neuropsychiatric disorders. Agonism at this receptor has been linked to antipsychotic effects and cognitive enhancement . The pharmacological profile suggests that this compound could be beneficial in the treatment of schizophrenia and related disorders.

Case Study 1: Analgesic Efficacy

A study involving animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics. The study measured pain response through behavioral assays, confirming the compound's efficacy in reducing nociceptive behavior without severe side effects associated with opioids.

Case Study 2: Neuropathic Pain Management

In a clinical trial focusing on neuropathic pain, patients treated with this compound reported improved pain scores and quality of life metrics compared to placebo controls. The mechanism was attributed to its action on sodium channels, effectively reducing hyperexcitability in nerve pathways.

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)12(19)17-7-11(18)8-5-6-8/h1-4,8,11,18H,5-7H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIHYWKFCKITBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.